6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one
Overview
Description
Synthesis Analysis
The synthesis of related naphthyridine compounds involves various strategies, including reductive amination, cyclization, and palladium-catalyzed cross-coupling reactions. For example, a method described for the synthesis of tetrahydroisoquinoline and tetrahydro-[2,7]-naphthyridine derivatives includes lithiation followed by formylation and reductive amination, showcasing the versatile approaches to constructing these heterocycles (Zlatoidský & Gabos, 2009). Another method involves a one-pot, catalyst-free synthesis in water, indicating an eco-friendly approach to obtaining naphthyridine derivatives (Mukhopadhyay, Das, & Butcher, 2011).
Molecular Structure Analysis
Naphthyridines have been studied extensively for their molecular structure, which is pivotal for their chemical reactivity and potential applications. Structural analyses, including X-ray diffraction, provide insights into their conformation and electronic properties, which are crucial for designing compounds with desired biological activities. For instance, the crystal structure of a naphthyridin-2(1H)-one derivative reveals important aspects of its molecular geometry, aiding in the understanding of its reactivity and interaction with biological targets (Guillon et al., 2017).
Chemical Reactions and Properties
Naphthyridines undergo various chemical reactions, including halogenation, amination, and cycloaddition, which are fundamental for modifying their chemical properties. For example, the reactivity of halogenated naphthyridines with potassium amide highlights the substitution reactions that can be used to introduce amino groups, affecting their chemical behavior and potential pharmaceutical value (Czuba & Woźniak, 2010).
Physical Properties Analysis
The physical properties of naphthyridines, such as solubility, melting point, and crystalline structure, are essential for their application in material science and pharmaceutical formulations. These properties are influenced by the compound's molecular structure and functional groups, determining its phase behavior, stability, and compatibility with other materials.
Chemical Properties Analysis
Naphthyridines exhibit a broad range of chemical properties, including fluorescence, which can be utilized in optical materials and biological imaging. Their electronic structure, studied through methods like SCF CI PPP, provides insights into their absorption, emission, and reactivity patterns, making them valuable in the development of luminescent materials and as ligands in medicinal chemistry (Mianowska & Śliwa, 1990).
Scientific Research Applications
Chemical Reactions and Synthesis :
- Amination reactions of bromo-1,5-naphthyridines can produce various derivatives, indicating its utility in chemical synthesis (Czuba, 2010).
- Copper-catalyzed amination of amido-bromo-1,8-naphthyridines with aqueous ammonia offers an alternative route to functional 2,7-diamido-1,8-naphthyridines (Anderson et al., 2010).
- Regioselective homolytic substitution of benzo[c][2,7]naphthyridines leads to mainly 5,6-dihydro derivatives, useful for synthesizing other compounds (Plodek et al., 2012).
Biomedical Applications :
- 1,6-Naphthyridin-2(1H)-ones show potential as biomedical ligands for various receptors, suggesting their use in medical research and drug development (Oliveras et al., 2021).
- Novel 3-N-substituted 1,8-naphthyridin-2(1H)-ones exhibit high inhibitory activity against spore germination of bacteria like Staphylococcus aureus and Escherichia coli, indicating their antibacterial potential (Sakram et al., 2019).
Antimicrobial Studies :
- New 8-bromo-1,3-diaryl-2,3-dihydro-1H-naphtho[1,2e][1,3]oxazines demonstrate promising antibacterial and antifungal activity, suggesting their use in developing new antimicrobial agents (Mayekar et al., 2011).
Electronic Structure Analysis :
- SCF CI PPP methods have been used to accurately calculate electronic structures and wave numbers of bromo derivatives of isomeric naphthyridines, which correlates well with experimental data. This is significant in the field of molecular spectroscopy (Mianowska & Śliwa, 1990).
Sensor Development :
- An Al3+ selective fluorescent turn-on sensor based on a hydrazide-naphthalic anhydride conjugate, which includes naphthyridin structures, has been developed. This sensor is effective in live cell imaging, demonstrating the compound's application in bioimaging and sensor technology (Anand et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-bromo-3,4-dihydro-1H-1,8-naphthyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c9-6-3-5-1-2-7(12)11-8(5)10-4-6/h3-4H,1-2H2,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEOGGNIBLORIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10455087 | |
Record name | 6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10455087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one | |
CAS RN |
129686-16-4 | |
Record name | 6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10455087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromo-3,4-dihydro-1,8-naphthyridin-2(1H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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